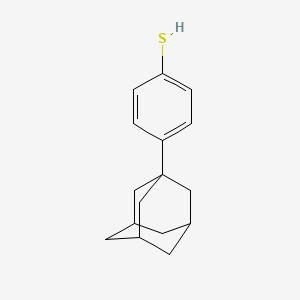

4-(1-Adamantyl)-thiophenol

Description

4-(1-Adamantyl)-thiophenol is a thiophenol derivative featuring a 1-adamantyl substituent at the para position of the benzene ring. Thiophenol (C₆H₅SH) is characterized by a sulfhydryl (-SH) group, which confers high reactivity and acidity (pKa ~6.5). The adamantyl group, a rigid, diamondoid hydrocarbon, enhances lipophilicity, steric bulk, and thermal stability .

Properties

Molecular Formula |

C16H20S |

|---|---|

Molecular Weight |

244.4 g/mol |

IUPAC Name |

4-(1-adamantyl)benzenethiol |

InChI |

InChI=1S/C16H20S/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 |

InChI Key |

FXJYJJAUQIKAKX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiophenol Derivatives

- 2-/3-Aminothiophenol: These isomers replace the adamantyl group with an amino (-NH₂) substituent. The amino group introduces strong electron-donating effects, increasing nucleophilicity at the sulfur atom compared to 4-(1-Adamantyl)-thiophenol. This difference impacts reactivity in coupling reactions and metal coordination .

- 4-(Methylsulfanyl)thiophenol: Substitution with a methylsulfanyl group (-SCH₃) reduces acidity (pKa ~10) relative to thiophenol. In contrast, the adamantyl group in 4-(1-Adamantyl)-thiophenol would further decrease acidity due to steric hindrance limiting deprotonation .

Adamantyl-Substituted Aromatics

- 4-(1-Adamantyl)phenol: Replacing the -SH group with -OH reduces acidity (pKa ~10 for phenol vs. ~6.5 for thiophenol). The adamantyl group similarly enhances hydrophobicity (logP increased by ~3–4 units) and thermal stability (melting points >100°C for many adamantyl phenols) .

- 4-(1-Adamantyl)benzenesulfonyl chloride: The sulfonyl chloride (-SO₂Cl) group introduces electrophilic reactivity, enabling sulfonylation reactions. In contrast, 4-(1-Adamantyl)-thiophenol’s -SH group supports nucleophilic or redox-driven transformations .

Physicochemical Properties

Stability and Reactivity

- Thermal Stability: The adamantyl group increases decomposition temperatures (>200°C for related compounds, ), making 4-(1-Adamantyl)-thiophenol more stable than unsubstituted thiophenol.

- Oxidative Sensitivity : The -SH group is prone to oxidation, forming disulfides. Adamantyl’s steric bulk may slow oxidation kinetics compared to smaller substituents .

Preparation Methods

Esterification of 4-Formylbenzoic Acid with Adamantanol

The foundational step in synthesizing adamantane-containing aromatic compounds involves esterification. A patented method employs 4-formylbenzoic acid and adamantanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction proceeds in anhydrous dichloromethane under nitrogen protection, yielding adamantyl 4-formylbenzoate with a 40% yield after column chromatography. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | DCC (0.858 g), DMAP (0.067 g) |

| Solvent | Anhydrous CH₂Cl₂ (30 mL) |

| Reaction Time | 8 hours |

| Purification | Silica gel chromatography |

| Yield | 40% |

The product is characterized by a melting point of 134–136°C and distinct ¹H NMR signals at δ 10.10 (s, 1H, aldehyde) and δ 2.27 (d, 9H, adamantyl protons).

Schiff Base Formation with o-Aminothiophenol

Adamantyl 4-formylbenzoate undergoes condensation with o-aminothiophenol in ethanol under acidic conditions (glacial acetic acid). This step produces a Schiff base complex, achieving a 78% yield after recrystallization. The reaction mechanism involves nucleophilic attack by the amine group on the aldehyde, followed by dehydration:

Critical ¹H NMR signals for the Schiff base include δ 8.14 (d, J = 13.3 Hz, 1H, imine proton) and δ 6.42 (s, 1H, thiophenol -SH). The high yield (78%) underscores the efficiency of this step under nitrogen atmospheres, which prevents oxidation of the thiol group.

Adaptation of Methods for 4-(1-Adamantyl)-thiophenol Synthesis

Direct Arylation of Adamantane

Patent WO2011098985A1 describes adamantyl functionalization via sulfoxidation and cyanation. Adapting this, a Ullmann-type coupling between 1-iodoadamantane and 4-mercaptophenylboronic acid could yield the target compound. However, this method remains speculative without experimental validation.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR remains the gold standard for verifying adamantyl-thiophenol adducts. Distinct adamantyl resonances appear as multiplet clusters between δ 1.67–2.27, while aromatic protons resonate at δ 6.42–8.14. The absence of aldehyde signals (δ ~10) confirms complete Schiff base formation.

Melting Point and Purity Assessment

The sharp melting point range (220–223°C for the Schiff base) indicates high crystallinity and purity. Differential scanning calorimetry (DSC) could further elucidate thermal stability, though this data is absent in the reviewed patents.

Challenges and Optimization Opportunities

Low Yields in Esterification Steps

The 40% yield in adamantyl ester synthesis highlights inefficiencies in coupling bulky substrates. Alternatives like EDCI/HOBt or microwave-assisted synthesis may enhance reaction rates and yields.

Q & A

Q. What are the established synthetic routes for 4-(1-Adamantyl)-thiophenol, and how are intermediates characterized?

Methodological Answer: The synthesis of 4-(1-Adamantyl)-thiophenol often begins with 2-(1-Adamantyl)-4-methylphenol (CAS 41031-50-9) as a precursor. This intermediate is synthesized via Friedel-Crafts alkylation of p-cresol with 1-adamantanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄) . The product is characterized using ¹H/¹³C NMR to confirm regioselectivity (e.g., aromatic proton shifts at δ 6.7–7.2 ppm for para-substituted phenol) and melting point analysis (128–130°C) . Conversion to the thiophenol derivative involves thiolation using reagents like P₂S₅ or Lawesson’s reagent under inert conditions. Reaction progress is monitored via TLC (Rf ~0.5 in hexane/EtOAc) and FT-IR (disappearance of O–H stretch at ~3200 cm⁻¹ and emergence of S–H stretch at ~2550 cm⁻¹) .

Q. How is the structural integrity of 4-(1-Adamantyl)-thiophenol validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For adamantyl-substituted phenols, crystals are grown via slow evaporation in dichloromethane/hexane mixtures. Key metrics include bond angles (C–C–C in adamantane: 107.2–111.4°) and hydrogen-bonding networks (e.g., O–H⋯N interactions stabilizing dimeric structures) . For 4-(1-Adamantyl)-thiophenol derivatives, π-π stacking distances (3.76 Å) and torsional angles between the thiophenol ring and adamantane cage are critical for confirming steric effects .

Advanced Research Questions

Q. How does 4-(1-Adamantyl)-thiophenol derivatives disrupt bacterial respiratory chains, and what experimental models validate this?

Methodological Answer: Derivatives like KVM-97 (a 4-(1-Adamantyl)-phenol analog) inhibit Pseudomonas aeruginosa by uncoupling oxidative phosphorylation. Polarographic assays with a Clark-type oxygen electrode show dose-dependent suppression of oxygen consumption rates (e.g., 50% inhibition at 1× MIC) . Substrate-specific studies using succinate (3.0 mM) and glutamate (3.0 mM) reveal preferential inhibition of succinate oxidation (RCI reduced by 1.5× vs. control), indicating disruption of Complex II in the electron transport chain . Fluorescence assays with membrane potential-sensitive dyes (e.g., DiSC₃(5)) further confirm depolarization of bacterial membranes .

Q. How do solvent systems and reaction conditions influence contradictions in synthetic yields of 4-(1-Adamantyl)-thiophenol derivatives?

Methodological Answer: Discrepancies in yields (e.g., 40–75%) arise from solvent polarity and catalyst choice. For example:

- DMF with KSCN facilitates thiazole ring formation (e.g., 4-(1-Adamantyl)chlorothiazole at 65% yield) .

- Acetonitrile with thiourea yields 2-amino-5-bromothiazole derivatives but risks adamantane cage decomposition above 80°C .

GC-MS headspace analysis identifies volatile byproducts (e.g., H₂S), while HPLC-PDA quantifies unreacted starting material. Optimized protocols use Schlenk techniques to exclude moisture and O₂, improving reproducibility .

Q. What strategies are employed to design 4-(1-Adamantyl)-thiophenol-based catalysts for asymmetric synthesis?

Methodological Answer: Adamantyl groups enhance steric bulk and thermal stability in organocatalysts. For example:

- Chromium(III) complexes with 4-(1-Adamantyl)-thiophenol ligands achieve 90% ee in Diels-Alder reactions via a distorted octahedral geometry (confirmed by UV-Vis and EPR ) .

- DFT calculations (B3LYP/6-31G*) model transition states to predict enantioselectivity, correlating with experimental NMR enantiomeric excess analysis using chiral shift reagents (e.g., Eu(hfc)₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.